![molecular formula C21H20O7 B1244433 Wailupemycin B](/img/structure/B1244433.png)
Wailupemycin B
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Overview
Description
Wailupemycin B is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Structural Analysis
Wailupemycin B, known for its highly substituted cyclohexanone core, has seen extensive studies focusing on its synthesis and structural analysis. Kirsch and Bach (2005) conducted a comprehensive study, exploring three different synthetic routes starting from (R)-(-)-carvone and (S)-(+)-carvone. Their work culminated in the total synthesis of (+)-wailupemycin B, confirming its absolute and relative configuration, providing a foundational understanding of its structure and potential for further chemical manipulation (Kirsch & Bach, 2005).
Bioactivity and Potential Applications
The biological activities and potential applications of Wailupemycin B derivatives have been a subject of interest in various studies. For instance, the discovery of Wailupemycins H and I, structurally related to Wailupemycin B, from marine algae-derived Streptomyces, revealed their role as α-glucosidase inhibitors, showcasing their potential in medical applications (Chen et al., 2016).
Enzymatic Synthesis
The enzymatic synthesis of Wailupemycin B and related compounds has also been explored. Cheng et al. (2007) reported the multienzyme total synthesis of Streptomyces maritimus enterocin and Wailupemycin B from simple benzoate and malonate substrates, demonstrating the potential for efficient, scalable production of these compounds (Cheng et al., 2007).
Molecular Diversity and Engineering
The molecular diversity of Wailupemycin B and its analogs has been a focal point, with studies aiming to expand the chemical diversity and potential applications of these compounds. Kalaitzis et al. (2009) highlighted this by generating 24 unnatural 5-deoxyenterocin and Wailupemycin F and G analogs, illustrating the adaptability and potential for creating a wide array of derivatives for various applications (Kalaitzis et al., 2009).
properties
Product Name |
Wailupemycin B |
---|---|
Molecular Formula |
C21H20O7 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(1R,3R,6R,8R)-3-hydroxy-8-[(4-methoxy-6-oxopyran-2-yl)methyl]-1-phenyl-9,10-dioxatricyclo[4.3.1.03,8]decan-4-one |
InChI |
InChI=1S/C21H20O7/c1-25-14-7-15(26-18(23)9-14)10-19-11-16-8-17(22)20(19,24)12-21(27-16,28-19)13-5-3-2-4-6-13/h2-7,9,16,24H,8,10-12H2,1H3/t16-,19-,20-,21+/m0/s1 |
InChI Key |
AMKBZANFPJYUOK-LRGNLBRXSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)C[C@]23C[C@@H]4CC(=O)[C@]2(C[C@@](O4)(O3)C5=CC=CC=C5)O |
Canonical SMILES |
COC1=CC(=O)OC(=C1)CC23CC4CC(=O)C2(CC(O4)(O3)C5=CC=CC=C5)O |
synonyms |
wailupemycin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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